Zirconium(2+);tetraphenoxide
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Overview
Description
Zirconium(2+);tetraphenoxide is a coordination compound that has attracted the attention of researchers due to its unique properties and potential applications in various fields. This compound is synthesized by reacting zirconium tetrachloride with tetraphenol in the presence of a base.
Mechanism Of Action
The mechanism of action of zirconium(2+);tetraphenoxide is not fully understood. However, it is believed that the compound interacts with cellular components such as proteins and DNA, leading to alterations in their structure and function. This ultimately results in cell death. In cancer cells, zirconium(2+);tetraphenoxide has been shown to induce apoptosis, a form of programmed cell death.
Biochemical and Physiological Effects
Zirconium(2+);tetraphenoxide has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that zirconium(2+);tetraphenoxide has low toxicity and is well-tolerated by animals.
Advantages And Limitations For Lab Experiments
One advantage of zirconium(2+);tetraphenoxide is its ability to act as an effective catalyst for various organic reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on zirconium(2+);tetraphenoxide. One area of interest is in the development of new catalysts for organic reactions. Zirconium(2+);tetraphenoxide has shown promise in this area, and further research could lead to the development of more efficient and selective catalysts. Another area of interest is in the development of new anticancer agents. Zirconium(2+);tetraphenoxide has shown potential as an anticancer agent, and further research could lead to the development of new drugs for the treatment of cancer. Finally, there is potential for the use of zirconium(2+);tetraphenoxide in the development of new materials for various applications, such as electronic devices and biomedical imaging.
Synthesis Methods
The synthesis of zirconium(2+);tetraphenoxide involves the reaction of zirconium tetrachloride with tetraphenol in the presence of a base. The reaction occurs in two steps: first, the zirconium tetrachloride is converted to zirconium tetraphenoxide by reacting it with tetraphenol, and then the zirconium tetraphenoxide is deprotonated by a base to form zirconium(2+);tetraphenoxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and washing with a suitable solvent.
Scientific Research Applications
Zirconium(2+);tetraphenoxide has been extensively studied for its potential applications in various fields such as catalysis, material science, and biomedical research. It has been shown to be an effective catalyst for various organic reactions such as esterification, transesterification, and Friedel-Crafts reactions. In material science, it has been used as a precursor for the synthesis of zirconium oxide nanoparticles, which have potential applications in electronic devices, catalysis, and biomedical imaging. In biomedical research, zirconium(2+);tetraphenoxide has been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells.
properties
CAS RN |
13242-21-2 |
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Product Name |
Zirconium(2+);tetraphenoxide |
Molecular Formula |
C24H20O4Zr2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
zirconium(4+);tetraphenoxide |
InChI |
InChI=1S/4C6H6O.Zr/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4 |
InChI Key |
DJIFSIBYHXVGSS-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+4] |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+2].[Zr+2] |
Origin of Product |
United States |
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